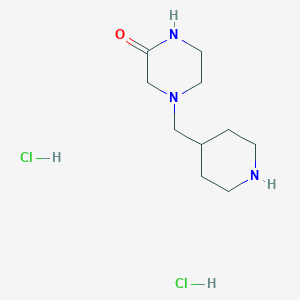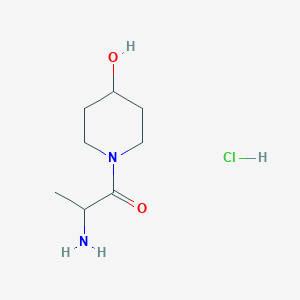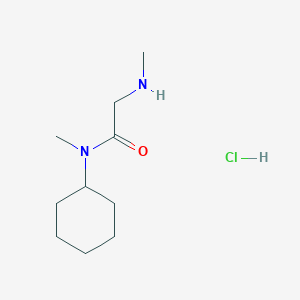
N-(4-Methoxyphenyl)-2-piperidinecarboxamide hydrochloride
説明
N-(4-Methoxyphenyl)-2-piperidinecarboxamide hydrochloride is a synthetic compound that has been studied for its potential medical applications. It is a member of the piperidine family of compounds, which are derived from natural alkaloids. This compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. Additionally, it has been studied for its potential use in drug delivery systems and as a potential therapeutic agent.
科学的研究の応用
Analytical Profiles and Biological Matrices : This compound has been characterized analytically for its presence in biological matrices like blood, urine, and vitreous humor. Advanced methods like gas chromatography and liquid chromatography are utilized for qualitative and quantitative analysis in such contexts (De Paoli et al., 2013).
Neurotransmitter Receptor Studies : It has been used in research focusing on neurotransmitter receptors like 5-HT1A. This receptor plays a crucial role in several neurological processes, and the compound has been used to study its inhibitory actions on neuronal firing (Craven et al., 1994).
PET Imaging Research : The compound finds application in positron emission tomography (PET) imaging studies, particularly for quantifying 5-HT1A receptors in human subjects. It helps in the comparison and evaluation of different radioligands used in brain imaging (Choi et al., 2015).
Pharmacological Profiling : It is utilized in pharmacological research to understand its affinity and selectivity to certain receptors. This kind of research is essential for developing new drugs and understanding their mechanism of action (Forster et al., 1995).
Radiopharmaceutical Studies : The compound is also significant in radiopharmaceutical research, particularly in the synthesis of radiotracers for studying receptors in the brain. This research is crucial for understanding various brain functions and disorders (Katoch-Rouse & Horti, 2003).
Alzheimer’s Disease Research : It's used in Alzheimer’s disease research to understand changes in serotonin 1A (5-HT(1A)) receptors. PET imaging with this compound helps in quantifying receptor densities, providing insights into the pathophysiology of Alzheimer’s (Kepe et al., 2006).
Synthesis of Novel Analogs : Research involves synthesizing novel analogs of this compound to improve pharmacological and tolerability profiles. Such studies are vital in drug development and enhancing therapeutic efficacy (Nie et al., 2020).
作用機序
Target of Action
It has been suggested that the compound may interact withEGFR and VEGFR-2 receptors, which are associated with the progression of certain types of cancers, such as triple-negative breast cancer .
Mode of Action
It is believed to work directly on smooth muscle within the gastrointestinal tract, potentially having an anaesthetic effect, affecting calcium channels, and influencing muscarinic receptors .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, it may influence the signaling pathways associated with EGFR and VEGFR-2, which are crucial in cell proliferation and survival . .
Pharmacokinetics
It is known that the compound is metabolized mostly by esterases and almost completely . The metabolites are excreted in urine . More research is needed to fully understand the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
It is suggested that the compound may have a role in inhibiting the progression of certain types of cancers by interacting with egfr and vegfr-2 receptors .
特性
IUPAC Name |
N-(4-methoxyphenyl)piperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-17-11-7-5-10(6-8-11)15-13(16)12-4-2-3-9-14-12;/h5-8,12,14H,2-4,9H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRYNZUWXOSRDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxyphenyl)-2-piperidinecarboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



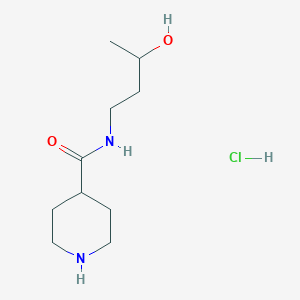
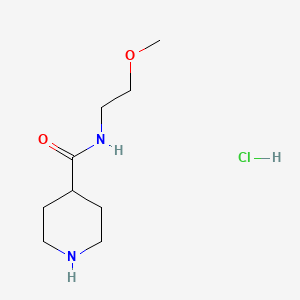
![Ethyl 3-amino-4-[3,4-dihydro-1(2H)-quinolinyl]-benzoate](/img/structure/B1398335.png)
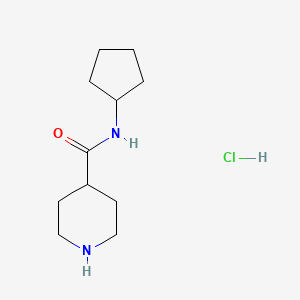

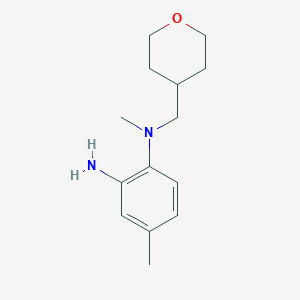
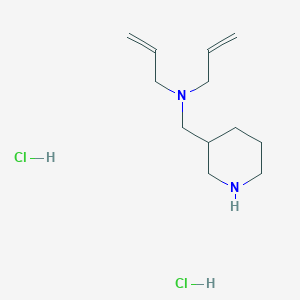

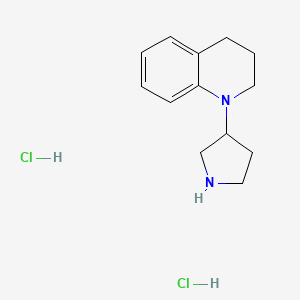
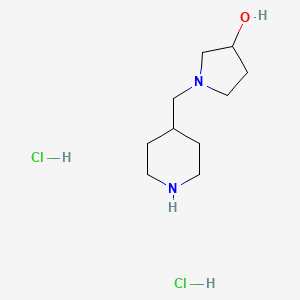
![2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1398350.png)
